3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine
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Overview
Description
3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine is a chemical compound that belongs to the class of imines. This compound features a phenyl group attached to a prop-2-en-1-imine moiety, with a pyrimidin-2-yl substituent. The structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine typically involves the condensation of 3-acetylpyridine with an appropriate aldehyde, followed by cyclization and further functionalization. One common method involves the reaction of 3-acetylpyridine with benzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate chalcone. This intermediate can then undergo cyclization with thiourea to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The phenyl and pyrimidine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one: A structurally similar compound with a pyridine instead of a pyrimidine moiety.
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2-thiol: Another derivative with a thiol group, exhibiting different biological activities.
Uniqueness
3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine is unique due to its specific combination of phenyl, pyrimidine, and imine groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and exhibit multiple biological activities makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
821782-94-9 |
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Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-phenyl-N-pyrimidin-2-ylprop-2-en-1-imine |
InChI |
InChI=1S/C13H11N3/c1-2-6-12(7-3-1)8-4-9-14-13-15-10-5-11-16-13/h1-11H |
InChI Key |
RHUIWUIKBRPMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=NC=CC=N2 |
Origin of Product |
United States |
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